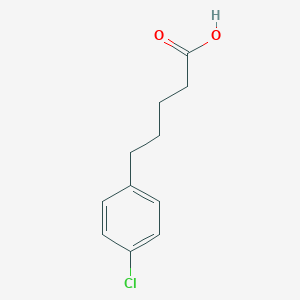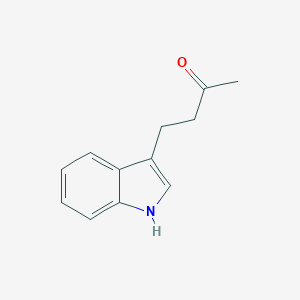
5-(4-Chlorphenyl)pentansäure
Übersicht
Beschreibung
5-(4-Chlorophenyl)pentanoic acid is an organic compound with the molecular formula C11H13ClO2. It is characterized by a chlorophenyl group attached to a pentanoic acid chain. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)pentanoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pentanoic acid typically involves the reaction of 4-chlorobenzyl chloride with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the reaction of 4-chlorobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation.
Industrial Production Methods
Industrial production of 5-(4-Chlorophenyl)pentanoic acid often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted phenyl derivatives.
Wirkmechanismus
The mechanism by which 5-(4-Chlorophenyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Chlorobutyric acid
- 4-Chlorovaleric acid
Uniqueness
5-(4-Chlorophenyl)pentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective or versatile.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNOIVMWZJAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-(4-Chlorophenyl)pentanoic acid formed during the bacterial degradation of 4-chlorobiphenyl?
A1: The research paper [] outlines the step-by-step metabolic pathway of 4-chlorobiphenyl (4-CB) by the Gram-negative bacterial strain B-206. The process involves a series of oxidation reactions. Initially, the non-chlorinated ring of 4-CB undergoes oxidation, leading to the formation of dihydrodiols and catechols. These intermediates are further oxidized, ultimately producing a series of metabolites, including 5-(4-Chlorophenyl)pentanoic acid. This compound is formed through the oxidative cleavage of the aromatic ring structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile](/img/structure/B182792.png)



![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)







